3-(6-Isopropyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine
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Overview
Description
3-(6-Isopropyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
The synthesis of 3-(6-Isopropyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine typically involves the reaction of 2-bromodimedone with cyanothioacetamide to form the thiazole ring . The reaction conditions often include the use of solvents like dichloromethane and reagents such as triethylamine . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
3-(6-Isopropyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common reagents and conditions used in these reactions include solvents like ethanol and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(6-Isopropyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of various chemical products, including biocides and fungicides.
Mechanism of Action
The mechanism of action of 3-(6-Isopropyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine involves its interaction with specific molecular targets. For example, as an inhibitor of the c-Met receptor tyrosine kinase, it binds to the receptor and prevents its activation, thereby inhibiting the signaling pathways involved in cancer cell proliferation . Additionally, its interaction with bacterial DNA gyrase B disrupts DNA replication in bacteria, leading to antibacterial effects .
Comparison with Similar Compounds
Similar compounds to 3-(6-Isopropyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Compared to these compounds, this compound is unique in its specific applications as an anticancer and antibacterial agent. Its structure allows for specific interactions with molecular targets that are not as effectively targeted by other thiazole derivatives.
Properties
Molecular Formula |
C13H22N2S |
---|---|
Molecular Weight |
238.39 g/mol |
IUPAC Name |
3-(6-propan-2-yl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propan-1-amine |
InChI |
InChI=1S/C13H22N2S/c1-9(2)10-5-6-11-12(8-10)16-13(15-11)4-3-7-14/h9-10H,3-8,14H2,1-2H3 |
InChI Key |
QQVDOBTYVIJTGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC2=C(C1)SC(=N2)CCCN |
Origin of Product |
United States |
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